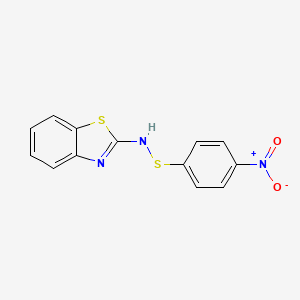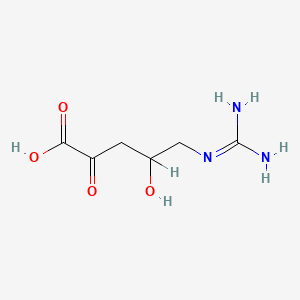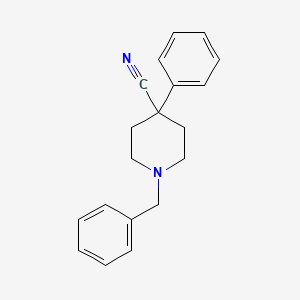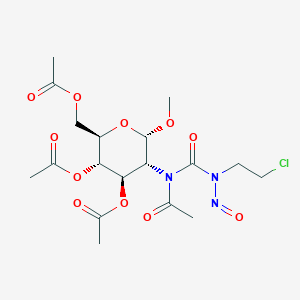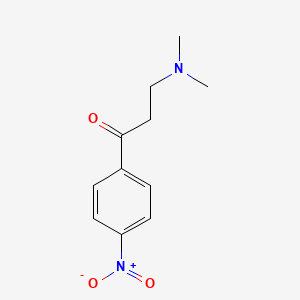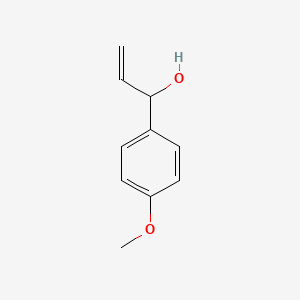
1'-Hydroxyestragole
概述
描述
1’-Hydroxyestragole is a metabolite of estragole, a naturally occurring compound found in various herbs and spices such as basil, fennel, and tarragon. Estragole is known for its sweet, anise-like aroma and is used as a flavoring agent in the food industry. 1’-Hydroxyestragole is of particular interest due to its role as a proximate carcinogenic metabolite of estragole, meaning it is a direct precursor to compounds that can cause cancer in certain conditions .
准备方法
Synthetic Routes and Reaction Conditions: 1’-Hydroxyestragole can be synthesized through the hydroxylation of estragole. This process typically involves the use of cytochrome P450 enzymes, which catalyze the addition of a hydroxyl group to the allyl side chain of estragole. The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH .
Industrial Production Methods: While there is limited information on the large-scale industrial production of 1’-Hydroxyestragole, it is generally produced in research settings through enzymatic reactions. The scalability of this process is a subject of ongoing research, particularly in the context of understanding its metabolic pathways and potential health impacts .
化学反应分析
Types of Reactions: 1’-Hydroxyestragole undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 1’-oxoestragole, a key intermediate in its metabolic pathway.
Glucuronidation: This detoxification reaction involves the addition of glucuronic acid to 1’-Hydroxyestragole, making it more water-soluble and easier to excrete.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and molecular oxygen.
Glucuronidation: This reaction is catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA).
Major Products Formed:
1’-Oxoestragole: Formed through oxidation.
1’-Hydroxyestragole glucuronide: Formed through glucuronidation.
科学研究应用
1’-Hydroxyestragole has several applications in scientific research:
作用机制
1’-Hydroxyestragole exerts its effects primarily through its conversion to reactive metabolites, such as 1’-sulfooxyestragole. These metabolites can bind to DNA, forming adducts that may lead to mutations and cancer. The key molecular targets include DNA bases, particularly guanine and adenine . The pathways involved in its bioactivation include cytochrome P450-mediated hydroxylation and sulfotransferase-mediated sulfonation .
相似化合物的比较
Estragole: The parent compound of 1’-Hydroxyestragole, known for its flavoring properties.
Safrole: Another alkenylbenzene with similar metabolic pathways and carcinogenic potential.
Methyleugenol: Shares structural similarities and undergoes similar metabolic activation.
Uniqueness: 1’-Hydroxyestragole is unique due to its specific role as a proximate carcinogen. Unlike estragole, which is relatively less reactive, 1’-Hydroxyestragole is directly involved in the formation of DNA adducts, making it a critical intermediate in the study of estragole’s carcinogenicity .
属性
IUPAC Name |
1-(4-methoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10-11H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPMSBPCFQDMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020723 | |
| Record name | 1'-Hydroxyestragole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51410-44-7 | |
| Record name | 1′-Hydroxyestragole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51410-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1'-Hydroxyestragole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051410447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-Hydroxyestragole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
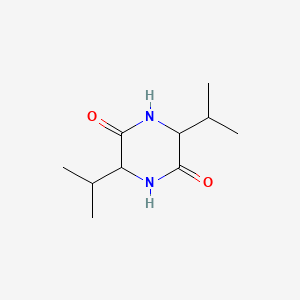

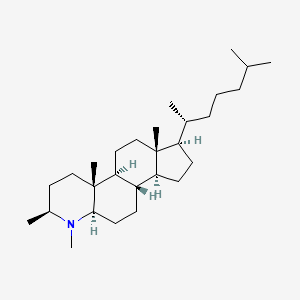
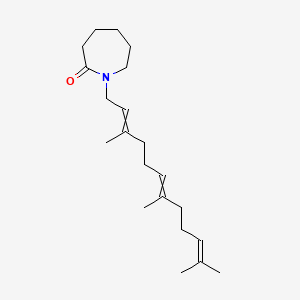
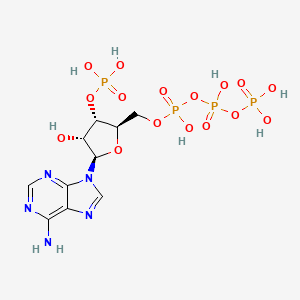
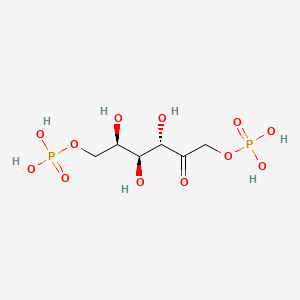

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)
